molecular formula C12H15BrFN B11735991 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine

Cat. No.: B11735991
M. Wt: 272.16 g/mol
InChI Key: NSBWBBMYLYUGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine is an organic compound that features a cyclopentane ring substituted with a methanamine group and a 2-bromo-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylcyclopentane, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the phenyl ring.

    Methanamine Introduction: The intermediate product is then reacted with methanamine under controlled conditions to introduce the methanamine group.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or fluoro substituents.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Bromo-4-fluoroacetanilide: Shares the bromo and fluoro substituents but differs in the acetanilide group.

    1-(5-Bromo-2-fluorophenyl)cyclopentanemethanamine: Similar structure but with different positioning of the bromo and fluoro groups.

Uniqueness: 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine is unique due to its specific substitution pattern and the presence of the cyclopentane ring, which can influence its reactivity and interactions with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

[1-(2-bromo-4-fluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15BrFN/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

NSBWBBMYLYUGCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.